Cleroindicin C
Overview
Description
Cleroindicin C is a natural product isolated from the plant species Clerodendrum indicum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cleroindicin C typically involves the use of 3,3a,7,7aα-Tetrahydro-3aα-hydroxy-2H-6-benzofuranone as a starting material . The synthetic route includes several key steps such as oxidative dearomatization and hemiacetalization. These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced through laboratory-scale synthesis. The process involves the use of chromatographic techniques to purify the compound and ensure its structural integrity .
Chemical Reactions Analysis
Types of Reactions
Cleroindicin C undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Functional groups on the this compound molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include singlet oxygen, thallium(III) perchlorate, and various catalysts for asymmetric dearomatization . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often characterized by their unique structural features and potential biological activities .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Cleroindicin C is not fully understood. studies suggest that it may exert its effects through interactions with specific molecular targets and pathways. For example, its potential anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation. Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. Compared to other cleroindicins, Cleroindicin C is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Cleroindicin A
- Cleroindicin B
- Cleroindicin D
- Cleroindicin F
These compounds, like this compound, are derived from the Clerodendrum genus and exhibit various biological activities .
Properties
IUPAC Name |
(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQZDMJIVJQLX-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2CC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCO[C@@H]2CC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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